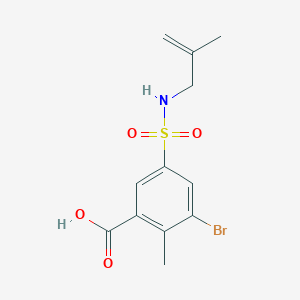![molecular formula C12H17NS B6645511 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as MTMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MTMP is a member of the class of compounds known as arylalkenylamines, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to inhibit the activity of protein kinase C, which plays a key role in cell signaling and proliferation. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has also been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has several advantages for use in lab experiments, including its well-established synthesis procedure and its ability to exhibit a range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, including the development of new drugs based on its structure and the investigation of its potential as a chemotherapeutic agent. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a promising compound with potential applications in various fields, including drug development and cancer research. Its well-established synthesis procedure and range of biological activities make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to investigate its potential for use in other fields.
Synthesemethoden
The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine involves the reaction of 4-methylthiobenzaldehyde with 2-methylprop-2-en-1-amine in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the desired product. The synthesis of 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been reported in several publications, and the procedure is well-established in the scientific community.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit a range of biological activities, including antiproliferative, antitumor, and anti-inflammatory effects. These properties make 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine a promising candidate for the development of new drugs for the treatment of various diseases. In addition, 2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine has been found to exhibit activity against multidrug-resistant cancer cells, indicating its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOVMZOCPNXDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)

![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)
![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)

![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)